molecular formula C22H22N2O4S B3678677 N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide CAS No. 6467-04-5

N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B3678677
CAS RN: 6467-04-5
M. Wt: 410.5 g/mol
InChI Key: DQEAKCLSHGQPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It was first synthesized in 2014 by Pfizer Inc. and has been used in scientific research as a potent agonist of CB1 and CB2 receptors. MMB-2201 has been found to have a high binding affinity for these receptors, making it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide-2201 involves binding to CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to the release of various neurotransmitters and neuromodulators, which can affect a wide range of physiological processes. This compound-2201 has been found to be a potent agonist of these receptors, leading to the activation of downstream signaling pathways and the modulation of various biological processes.
Biochemical and physiological effects:
This compound-2201 has been found to have a number of biochemical and physiological effects, including the modulation of pain, inflammation, and anxiety. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound-2201 has been found to have anti-tumor effects and may be useful in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide-2201 in lab experiments is its high binding affinity for CB1 and CB2 receptors, which makes it a potent agonist for these receptors. This allows researchers to study the effects of cannabinoid receptor activation on various biological processes. However, one of the limitations of using this compound-2201 is its potential for toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide-2201, including its use in the treatment of various diseases and disorders. For example, this compound-2201 may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as various types of cancer. In addition, further research is needed to determine the safety and efficacy of this compound-2201 in humans, as well as its potential for abuse and addiction.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide-2201 has been used extensively in scientific research as a tool to study the endocannabinoid system and its role in various physiological and pathological processes. It has been found to have a high binding affinity for both CB1 and CB2 receptors, making it a potent agonist for these receptors. This has led to its use in studying the effects of cannabinoid receptor activation on various biological processes, including pain, inflammation, and anxiety.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-16-9-14-21(28-3)20(15-16)23-22(25)17-10-12-18(13-11-17)24(2)29(26,27)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEAKCLSHGQPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361810
Record name 4-[(Benzenesulfonyl)(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6467-04-5
Record name 4-[(Benzenesulfonyl)(methyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.